Cas no 1019007-74-9 (3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole)
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole
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- Inchi: 1S/C15H11ClN2S/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18)
- InChI Key: MVDMHKQCEVUGMT-UHFFFAOYSA-N
- SMILES: N1C=CC(C2=CC=C(SC3=CC=C(Cl)C=C3)C=C2)=N1
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR183464-1g |
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole |
1019007-74-9 | 1g |
£125.00 | 2025-02-19 |
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole
Professional Introduction to Compound with CAS No. 1019007-74-9 and Product Name: *3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole*
The compound with the CAS number 1019007-74-9 and the product name 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates a pyrazole core, which is a well-known pharmacophore in medicinal chemistry, combined with a 4-chlorothiophenoxy substituent, enhancing its interaction with biological targets.
In recent years, the investigation of heterocyclic compounds has been a focal point in pharmaceutical research, particularly those featuring pyrazole as a central scaffold. Pyrazole derivatives are celebrated for their versatility in modulating biological pathways, making them valuable candidates for developing novel therapeutic agents. The presence of the 4-chlorothiophenoxy group in 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole introduces additional pharmacological properties that can be exploited for therapeutic purposes. This moiety is known to enhance binding affinity and selectivity, which are critical factors in drug design.
The synthesis of 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole involves a series of well-established organic reactions that highlight the synthetic prowess of modern chemistry. The process typically begins with the preparation of the pyrazole derivative followed by functionalization with the 4-chlorothiophenoxy group. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential in addressing various biomedical challenges. Current research indicates that derivatives of pyrazole have shown promise in treating conditions ranging from infectious diseases to chronic inflammatory disorders. The incorporation of the 4-chlorothiophenoxy group into the molecular structure may further enhance its pharmacological activity by improving solubility and bioavailability. This makes 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole an attractive candidate for further investigation in preclinical and clinical studies.
The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. Researchers can leverage its structural features to develop novel analogs with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where iterative design and optimization are essential for identifying lead compounds. The compound’s compatibility with various synthetic transformations allows chemists to explore diverse chemical spaces, increasing the likelihood of discovering potent and selective therapeutic agents.
In conclusion, 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole, identified by CAS number 1019007-74-9, represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential therapeutic applications position it as a promising candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex biomedical challenges. The ongoing investigation into its pharmacological properties holds great promise for advancing therapeutic strategies across multiple disease areas.
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